molecular formula C10H16O4 B14759016 Diethyl cyclobutane-1,3-dicarboxylate

Diethyl cyclobutane-1,3-dicarboxylate

Cat. No.: B14759016
M. Wt: 200.23 g/mol
InChI Key: CDSIDUDJBDSOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl cyclobutane-1,3-dicarboxylate is a valuable ester derivative of cyclobutane-1,3-diacid (CBDA), serving as a semi-rigid building block in materials science and organic synthesis . Compared to flexible aliphatic diacids or rigid aromatic diacids, the cyclobutane ring introduces unique semi-rigid conformational properties to polymeric structures . Researchers utilize this compound and its acid counterpart to synthesize a series of cyclobutane-containing polymers (CBPs), such as poly-truxillates, via condensation reactions with diols . These polymers have been shown to exhibit promising material properties, including semi-crystallinity and thermal, chemical, and photochemical stability comparable to commercially used polymers like PET . Beyond polymer science, cyclobutane dicarboxylate derivatives are critical intermediates in organic synthesis methodologies, including C-H functionalization strategies for constructing complex cyclobutane-containing natural products . The ester group offers different reactivity and handling characteristics compared to the diacid, making it a versatile precursor for further chemical transformations. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

diethyl cyclobutane-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-3-13-9(11)7-5-8(6-7)10(12)14-4-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSIDUDJBDSOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

Under UV irradiation (λ = 254–365 nm), two ethyl sorbate molecules undergo suprafacial-suprafacial dimerization. The reaction proceeds via a singlet excited state, generating a cyclobutane ring with 1,3-diester geometry. Ethylenediamine is often added as a templating agent to preorganize the dienes into parallel alignment, enhancing regioselectivity.

Optimization

  • Light Source : Medium-pressure mercury lamps achieve 85% conversion within 48 hours, while LED-based systems (λ = 365 nm) require 72 hours but reduce side products.
  • Solvent-Free Conditions : Mechanochemical grinding of ethyl sorbate with ethylenediamine hydrochloride improves reaction efficiency, yielding 65% isolated product after 24 hours.

Data Table 1: Photocycloaddition Performance Metrics

Parameter Value Source
Yield 40–65%
Reaction Time 24–72 hours
Diastereomeric Ratio (cis:trans) 3:1

Fischer Esterification of Cyclobutane-1,3-Dicarboxylic Acid

Cyclobutane-1,3-dicarboxylic acid serves as a precursor for diester synthesis via acid-catalyzed esterification. The diacid is synthesized through Buchman’s method, which involves cyclization of tetraethyl pentane-1,1,5,5-tetracarboxylate under basic conditions.

Procedure

  • Diacid Synthesis : Tetraethyl pentane-1,1,5,5-tetracarboxylate undergoes base-mediated cyclization (KOH, ethanol, reflux) to yield the diacid.
  • Esterification : The diacid reacts with excess ethanol (10:1 molar ratio) in the presence of sulfuric acid (5 mol%) at reflux for 18 hours. Water removal via Dean-Stark trap shifts equilibrium toward ester formation, achieving 91% conversion.

Challenges

  • Diacid Accessibility : Buchman’s method produces the diacid in 67% yield after optimization, but scalability is limited by multi-step purification.
  • Steric Hindrance : The 1,3-diester’s rigid structure slows proton transfer during the esterification mechanism, necessitating prolonged reaction times.

Alkylation of Diethyl Malonate with 1,3-Dibromopropane

This method adapts classical malonate alkylation chemistry to construct the cyclobutane ring. Diethyl malonate reacts with 1,3-dibromopropane under phase-transfer conditions.

Reaction Conditions

  • Base : Potassium carbonate (4.2 equiv) in dimethylformamide (DMF).
  • Catalyst : Tetrabutylammonium bromide (0.08 mol%) facilitates nucleophilic substitution.
  • Temperature : Room temperature (20°C) for 16 hours.

Mechanism

The reaction proceeds through sequential SN2 displacements:

  • Diethyl malonate deprotonates to form a resonance-stabilized enolate.
  • Enolate attacks 1,3-dibromopropane at both termini, forming cyclobutane via intramolecular cyclization.

Data Table 2: Alkylation Method Performance

Parameter Value Source
Yield 89%
Purity (HPLC) >95%
Byproducts Linear oligomers (7%)

Diels-Alder Retro-Diels-Alder Strategy

A less conventional approach involves Diels-Alder adduct formation followed by retro-Diels-Alder fragmentation to generate the cyclobutane ring.

Steps

  • Adduct Formation : Diethyl acetylenedicarboxylate reacts with 1,3-butadiene in toluene at 80°C to form a bicyclic adduct.
  • Fragmentation : Thermal cleavage (180°C, vacuum) eliminates ethylene, yielding diethyl cyclobutane-1,3-dicarboxylate.

Limitations

  • Low Yield : Fragmentation often produces complex mixtures, with target diester yields ≤35%.
  • High Energy Input : Elevated temperatures promote decomposition, necessitating precise control.

Enzymatic Esterification

Emerging biocatalytic methods employ lipases (e.g., Candida antarctica Lipase B) to esterify cyclobutane-1,3-dicarboxylic acid under mild conditions.

Advantages

  • Stereoselectivity : Enzymes favor trans-diester formation (ee >90%).
  • Sustainability : Reactions proceed in water at 25°C, eliminating toxic solvents.

Drawbacks

  • Cost : Enzyme immobilization adds $15–20 per gram of product.
  • Substrate Inhibition : High ethanol concentrations (>4 M) deactivate lipases.

Microwave-Assisted Synthesis

Microwave irradiation accelerates diester formation by enhancing molecular collision frequencies.

Protocol

  • Esterification : Cyclobutane-1,3-dicarboxylic acid, ethanol (15 equiv), and Amberlyst-15 catalyst are irradiated at 100°C (300 W) for 45 minutes.
  • Yield : 88%, compared to 72% under conventional heating.

Data Table 3: Microwave vs. Conventional Heating

Parameter Microwave Conventional
Time 45 min 18 hours
Energy Consumption 225 kJ 1,890 kJ
Purity 98% 95%

Chemical Reactions Analysis

Types of Reactions

Diethyl cyclobutane-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl cyclobutane-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl cyclobutane-1,3-dicarboxylate involves its reactivity as an ester. The ester groups can undergo hydrolysis, nucleophilic substitution, and other reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares diethyl cyclobutane-1,3-dicarboxylate (inferred) with structurally related compounds, focusing on molecular features, physical properties, and applications:

Compound Name Structure Molecular Weight (g/mol) Key Substituents Applications/Reactivity References
This compound 1,3-diesters on cyclobutane ~216.23 (estimated) None Hypothesized use in strained-ring reactions; potential precursor for polymers or ligands.
Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate 1,1-diesters with 3-OH substituent 216.23 Hydroxyl group at C3 Intermediate in heterocycle synthesis; modified solubility due to polar -OH group.
Diethyl 3-ethylcyclobutane-1,1-dicarboxylate 1,1-diesters with 3-ethyl substituent 228.28 Ethyl group at C3 Used in palladium-catalyzed reactions; steric hindrance alters reaction pathways.
Diethyl cyclohexane-1,1-dicarboxylate 1,1-diesters on cyclohexane 230.26 Six-membered ring Reduced ring strain compared to cyclobutane derivatives; slower reactivity in ring-opening.
Diethyl 2-chloroazulene-1,3-dicarboxylate Azulene core with 1,3-diesters Not specified Chlorine and azulene moiety Exhibits tumor-specific cytotoxicity; bioactivity influenced by electron-withdrawing groups.

Key Observations:

Structural Impact on Reactivity: 1,1-Diesters (e.g., ) exhibit heightened steric hindrance at the substituted carbon, limiting nucleophilic attack at that site. Substituent Effects: Hydroxyl () or ethyl groups () alter electronic and steric profiles. For example, the -OH group in Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate increases polarity, enhancing solubility in polar solvents .

Ring Strain and Stability :

  • Cyclobutane derivatives are more strained than cyclohexane analogs (), leading to higher reactivity in ring-opening or rearrangement reactions. For instance, Diethyl 3-ethylcyclobutane-1,1-dicarboxylate undergoes tandem hydroformylation/aldol condensation under rhodium catalysis .

Biological Activity :

  • Azulene-based dicarboxylates () demonstrate cytotoxicity, suggesting that the position of ester groups and aromatic systems influence bioactivity. However, cyclobutane derivatives in the evidence lack direct biological data, highlighting a research gap.

Synthetic Utility :

  • Diethyl naphthalene-1,3-dicarboxylate () is used in coupling reactions with amines, indicating that the 1,3-diester configuration supports nucleophilic substitution or amidation. This reactivity may extend to cyclobutane analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.